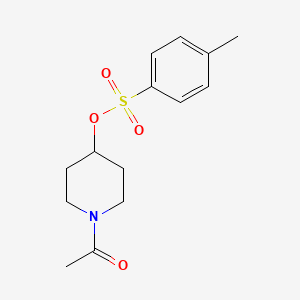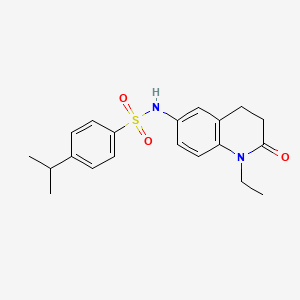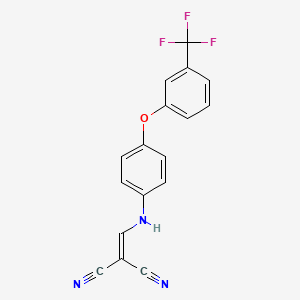
(((4-(3-(三氟甲基)苯氧基)苯基)氨基)亚甲基)甲烷-1,1-二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic compound featuring a trifluoromethyl group attached to a phenoxyphenyl moiety, connected via an aminomethylene linker to a methane-1,1-dicarbonitrile unit
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology and Medicine: Due to its trifluoromethyl and nitrile functionalities, the compound shows potential as a pharmacophore in medicinal chemistry, targeting enzyme active sites or protein binding pockets for therapeutic purposes.
Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings, providing properties like chemical resistance and thermal stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves:
Nucleophilic aromatic substitution (S_NAr): : Starting from 3-(Trifluoromethyl)phenol and 4-chloroaniline, where 4-chloroaniline undergoes S_NAr with 3-(Trifluoromethyl)phenol to form 4-(3-(Trifluoromethyl)phenoxy)phenylamine.
Formylation: : The amino group of 4-(3-(Trifluoromethyl)phenoxy)phenylamine is then formylated using formaldehyde or formic acid derivatives to introduce the aminomethylene linkage.
Nitrile Formation: : Finally, the compound undergoes a reaction with dicyanomethane to form the methylene methane-1,1-dicarbonitrile group, completing the structure.
Industrial Production Methods: While specific industrial methods for large-scale production of (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile are proprietary, they likely optimize yield and purity through continuous-flow processes, improved catalyst systems, and efficient separation techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions: The compound can undergo various types of chemical reactions due to its functional groups:
Oxidation: : The phenoxy and phenyl groups can be targets for oxidation reactions.
Reduction: : Reduction can occur at the nitrile groups to form amines.
Substitution: : Electrophilic aromatic substitution (EAS) can occur on the phenyl rings.
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: : Halogen sources (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).
Oxidation: : Phenoxyphenyl derivatives with ketone or carboxylic acid functionalities.
Reduction: : Aminomethylene derivatives where nitrile groups are reduced to primary amines.
Substitution: : Halogenated or nitrated aromatic derivatives.
作用机制
Molecular Targets and Pathways: In medicinal applications, (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile might interact with various biomolecules:
Enzyme Inhibition: : Binding to active sites of enzymes, altering their activity.
Receptor Modulation: : Interaction with cellular receptors, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds:
4-(3-(Trifluoromethyl)phenoxy)phenylamine
Methane-1,1-dicarbonitrile
Trifluoromethylbenzene derivatives
Uniqueness: This compound's combination of trifluoromethyl, phenoxyphenyl, aminomethylene, and dicarbonitrile groups provides a unique reactivity profile, setting it apart from other similar compounds
属性
IUPAC Name |
2-[[4-[3-(trifluoromethyl)phenoxy]anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)13-2-1-3-16(8-13)24-15-6-4-14(5-7-15)23-11-12(9-21)10-22/h1-8,11,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBVPGSODHYCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
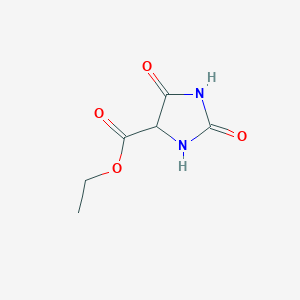
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536535.png)
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)
![5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2536539.png)
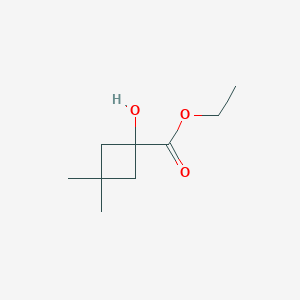
![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)
![methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)
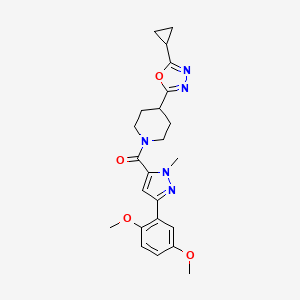
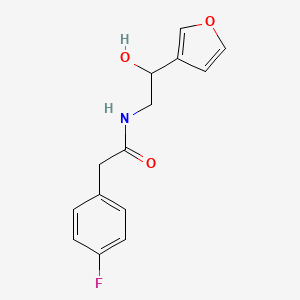
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

